
3,5-Dichlorobenzyl Chloroformate
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Overview
Description
3,5-Dichlorobenzyl Chloroformate (CAS: Not explicitly provided; inferred from synthesis in ) is an aromatic chloroformate derivative characterized by two chlorine substituents at the 3- and 5-positions of the benzyl ring. It is synthesized via the reaction of 3,5-dichlorobenzyl alcohol with triphosgene in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) . This compound serves as a critical acylating agent in pharmaceutical synthesis, exemplified by its use in preparing intermediates like MPI25g, a tert-butyl-threonine derivative with antiviral properties . Its electron-deficient aromatic ring and chloroformate functionality enable selective reactions with amines and alcohols under mild conditions.
Comparison with Similar Compounds
Comparative Analysis with Analogous Chloroformates
Structural and Physicochemical Properties
Key differences arise from substituents on the benzyl ring or alkyl chain, influencing reactivity, stability, and applications.
Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Hydrolysis Rate | Key Applications |
---|---|---|---|---|---|---|
3,5-Dichlorobenzyl Chloroformate | C₈H₅Cl₃O₂ | 249.49 | ~250–300 (estimated) | ~1.5 (estimated) | Moderate | Pharmaceutical intermediates |
Benzyl Chloroformate | C₈H₇ClO₂ | 170.59 | 215–220 | 1.22 | Slow | Peptide synthesis, agrochemicals |
3,5-Dimethylphenyl Chloroformate | C₉H₉ClO₂ | 184.62 | ~200–220 | 1.18 | Moderate | Organic synthesis, research |
Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 95 | 1.14 | Rapid | Derivatization, APIs, solvents |
Cyclopentyl Chloroformate | C₆H₉ClO₂ | 148.59 | ~150–160 | 1.12 | Moderate | Agrochemicals, fine chemicals |
Notes:
- Hydrolysis Rate : Aromatic chloroformates (e.g., benzyl, 3,5-dichlorobenzyl) hydrolyze slower than alkyl variants (e.g., ethyl) due to reduced electrophilicity and steric hindrance .
- Boiling Point : Higher in dichlorobenzyl derivatives due to increased molecular weight and halogen-induced intermolecular forces.
- Density : Chlorine substituents elevate density compared to methyl or hydrogen analogues .
Research Findings and Trends
- Substituent Effects : Chlorine positioning (3,5 vs. 2,4 or 2,6) significantly impacts molecular interactions. For example, 2,4-dichlorobenzyl derivatives exhibit stronger hydrogen bonding with enzymes like collagenase compared to 2,6-isomers .
- Stability in Synthesis : Dichlorinated aromatic chloroformates offer enhanced shelf-life compared to alkyl variants, as evidenced by their use in multi-step syntheses without intermediate purification .
- Market Trends : Cyclopentyl and aromatic chloroformates are gaining traction in API development due to their tailored reactivity and safety profiles .
Properties
Molecular Formula |
C8H5Cl3O2 |
---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl carbonochloridate |
InChI |
InChI=1S/C8H5Cl3O2/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2 |
InChI Key |
HTRIMOWLBSDRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)COC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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